

# health and safety data for 2,7-Dinitro-9,10-phenanthrenedione

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## Compound of Interest

Compound Name: 2,7-Dinitro-9,10-phenanthrenedione

Cat. No.: B1596109

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An In-depth Technical Guide to the Health and Safety of **2,7-Dinitro-9,10-phenanthrenedione** For Research Use Only. Not for human or veterinary use.<sup>[1]</sup>

This document provides a comprehensive overview of the available health and safety information for **2,7-Dinitro-9,10-phenanthrenedione**. Due to the limited specific toxicological data for this compound, this guide extrapolates potential hazards from data on the parent compound, 9,10-phenanthrenequinone, and the general class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). This guide is intended for researchers, scientists, and professionals in drug development and requires the user to exercise caution and implement rigorous safety protocols.

## Chemical Identification and Physical Properties

**2,7-Dinitro-9,10-phenanthrenedione** is a nitrated polycyclic quinone.<sup>[1]</sup> It is recognized as an environmental constituent, particularly in diesel exhaust, which has prompted research into its biological activities.<sup>[1]</sup>

Property	Value	References
CAS Number	604-94-4	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>6</sub> N <sub>2</sub> O <sub>6</sub>	[1][2]
Molecular Weight	298.21 g/mol	[1][2]
Appearance	Light yellow to yellow solid	[1]
Melting Point	302-304 °C	[1][2]
Synonyms	2,7-Dinitro-9,10-phenanthraquinone, 2,7-Dinitrophenanthraquinone	[3]

## Hazard Identification and Classification

Specific GHS hazard classifications for **2,7-Dinitro-9,10-phenanthrenedione** are not well-established. However, based on its chemical structure—a quinone and a nitroaromatic compound—several potential hazards can be inferred. Nitro-PAHs are often direct-acting mutagens and potential carcinogens.[4] The parent compound, 9,10-phenanthrenequinone, is classified as causing skin and serious eye irritation.[5]

### Inferred Potential Hazards:

- **Mutagenicity:** As a nitro-PAH, it is suspected to be mutagenic.[4][6]
- **Carcinogenicity:** Many nitro-PAHs are considered potential carcinogens.[4][7]
- **Eye and Skin Irritation:** Likely to cause irritation based on the parent quinone structure.[5]
- **Aquatic Toxicity:** The parent compound is toxic to aquatic life.[8]
- **Combustibility:** The compound is combustible and may form explosive dust mixtures in the air.[5][8]
- **Reactivity:** Organic nitro compounds can have thermal instability and may decompose exothermically, a risk that can be increased by impurities.[9]

## Toxicological Information

Direct toxicological data for **2,7-Dinitro-9,10-phenanthrenedione** is extremely limited. The primary concerns stem from its classification as a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) and a quinone.

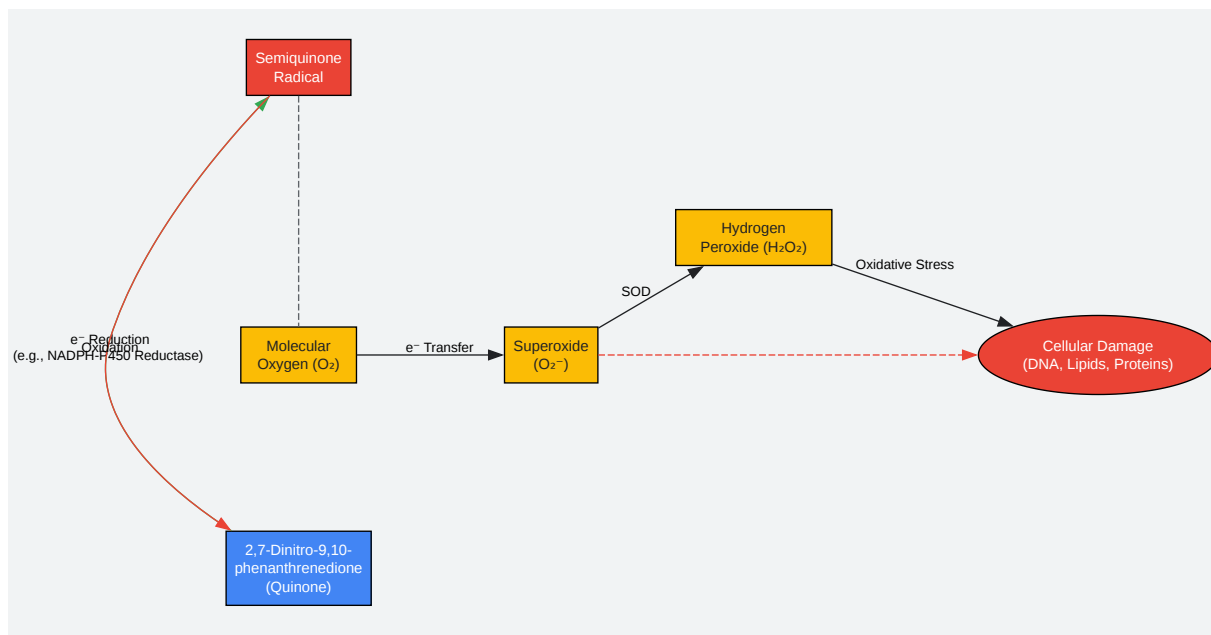
## Mutagenicity

A single study reported mutagenic activity in a bacterial test system.

Test System	Organism	Dose	Result	Reference
Mutation Test	Escherichia coli	100 ng/tube	Mutagenic	<a href="#">[10]</a>

## Mechanism of Toxicity: Reactive Oxygen Species (ROS) Generation

The toxicity of quinones is often mediated by their ability to undergo redox cycling, which generates reactive oxygen species (ROS).[\[11\]](#) This process can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids.[\[11\]](#)[\[12\]](#) Flavoproteins, such as cytochrome P450 reductase, can catalyze a one-electron reduction of the quinone to a semiquinone radical. This radical then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide anion ( $O_2^-$ ), initiating a cascade of ROS formation.[\[11\]](#) This mechanism is a key driver of cellular signaling disruption and cytotoxicity.[\[12\]](#)[\[13\]](#)[\[14\]](#)



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Mechanism of Quinone-Induced ROS Generation.

## Safe Handling and Exposure Control

Given the potential hazards, strict safety protocols must be followed when handling **2,7-Dinitro-9,10-phenanthrenedione**.<sup>[15]</sup>

Control Measure	Specification	References
Engineering Controls	Work in a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.	<a href="#">[5]</a> <a href="#">[16]</a>
Personal Protective Equipment (PPE)	- Eye/Face: Chemical safety goggles or face shield. - Skin: Chemical-resistant gloves (e.g., Butyl rubber, Viton), lab coat. - Respiratory: Not typically required if handled in a fume hood. Use a NIOSH-approved respirator with a particulate filter if dusts may be generated outside of a hood.	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[17]</a>
Hygiene Practices	Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Launder contaminated clothing before reuse.	<a href="#">[8]</a> <a href="#">[15]</a> <a href="#">[17]</a>
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from incompatible materials such as strong oxidizing agents. <a href="#">[7]</a> <a href="#">[18]</a>	

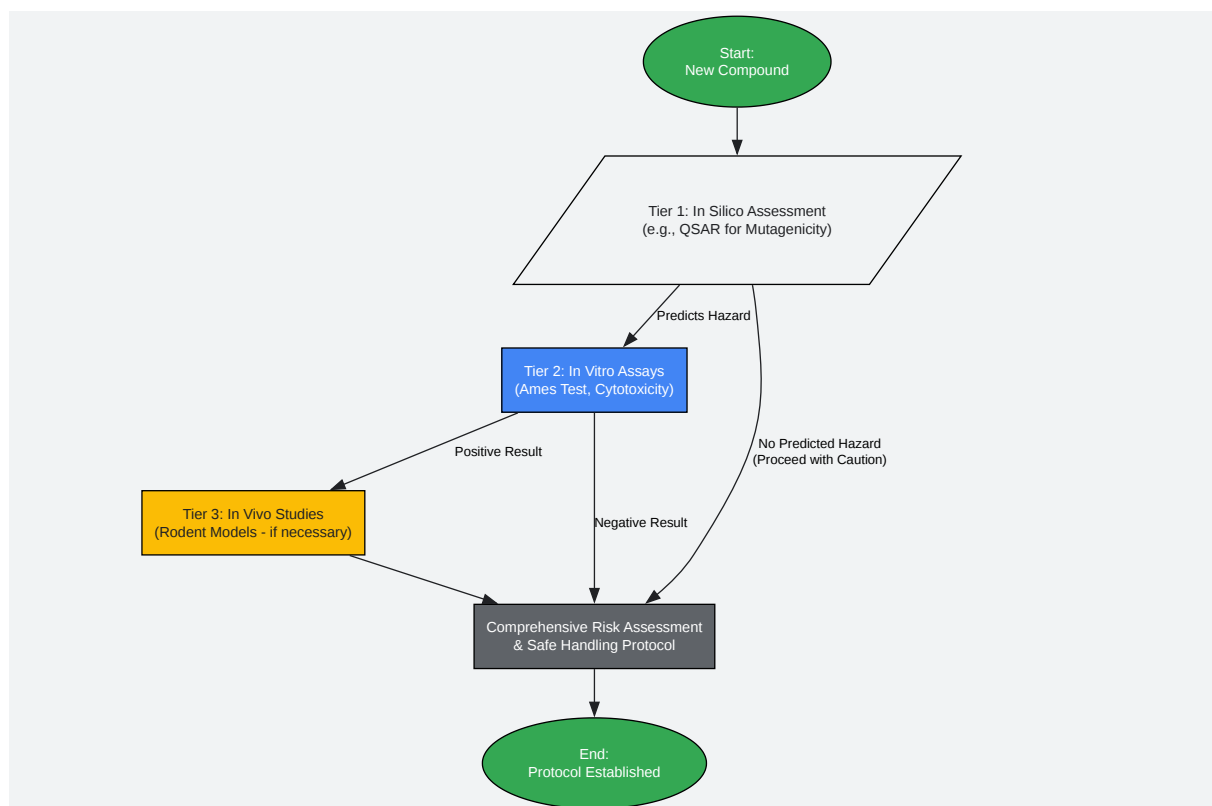
## First Aid and Emergency Procedures

Situation	Procedure	References
Inhalation	Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.	<a href="#">[16]</a> <a href="#">[19]</a> <a href="#">[17]</a>
Skin Contact	Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.	<a href="#">[8]</a> <a href="#">[16]</a> <a href="#">[19]</a>
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.	<a href="#">[5]</a> <a href="#">[16]</a> <a href="#">[19]</a>
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.	<a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[17]</a>
Spill	Evacuate the area. Wear appropriate PPE. Avoid generating dust. Carefully sweep up solid material and place it in a sealed container for disposal. Ventilate the area and wash the spill site.	<a href="#">[7]</a> <a href="#">[19]</a> <a href="#">[17]</a>
Fire	Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing	<a href="#">[16]</a> <a href="#">[17]</a>

apparatus (SCBA) and full protective gear.

## Experimental Protocols: Safety Assessment Workflow

For novel or under-characterized compounds like **2,7-Dinitro-9,10-phenanthrenedione**, a tiered approach to safety assessment is recommended.



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Tiered Workflow for Chemical Safety Assessment.

## Detailed Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.<sup>[20]</sup> It uses specific strains of *Salmonella typhimurium* or *Escherichia coli* that are unable to synthesize an essential amino acid (e.g., histidine).<sup>[20][21]</sup> The test measures the rate at which the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.<sup>[20][21]</sup>

Objective: To determine the mutagenic potential of **2,7-Dinitro-9,10-phenanthrenedione**.

Materials:

- Bacterial tester strains (e.g., *S. typhimurium* TA98 for frameshift mutations, TA100 for base-pair substitutions).<sup>[21]</sup>
- Test compound (**2,7-Dinitro-9,10-phenanthrenedione**) dissolved in a suitable solvent (e.g., DMSO).
- Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100).<sup>[21][22]</sup>
- Negative control (solvent only).
- S9 fraction (rat liver extract) for metabolic activation.<sup>[22][23]</sup>
- Molten top agar containing a trace amount of histidine/biotin.
- Minimal glucose agar plates.

Procedure (Plate Incorporation Method):

- Preparation: Prepare serial dilutions of the test compound. Label all minimal glucose agar plates for each strain, dose, and condition (with and without S9 mix).<sup>[24]</sup>
- Mixing: To a sterile tube containing 2 mL of molten top agar (kept at ~45°C), add in the following order:
  - 0.1 mL of the bacterial tester strain culture.
  - 0.1 mL of the test compound dilution (or control solution).



- 0.5 mL of S9 mix (for metabolic activation plates) or buffer (for non-activation plates).[22]
- Plating: Vortex the tube gently and immediately pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution.[22]
- Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.[22]
- Scoring: Count the number of revertant colonies on each plate.
- Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Disclaimer: This guide is based on currently available information and is intended for informational purposes for qualified professionals. The user is solely responsible for all safety precautions and for complying with all applicable laws and regulations.

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